Cas no 1702604-61-2 (2-(2-amino-1-cyclobutylethoxy)ethan-1-ol)
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-amino-1-cyclobutylethoxy)ethan-1-ol
- 1702604-61-2
- EN300-1293813
-
- Inchi: 1S/C8H17NO2/c9-6-8(11-5-4-10)7-2-1-3-7/h7-8,10H,1-6,9H2
- InChI Key: IBKRRMLQYULFIE-UHFFFAOYSA-N
- SMILES: O(CCO)C(CN)C1CCC1
Computed Properties
- Exact Mass: 159.125928785g/mol
- Monoisotopic Mass: 159.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 55.5Ų
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1293813-0.05g |
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol |
1702604-61-2 | 0.05g |
$1188.0 | 2023-06-06 | ||
| Enamine | EN300-1293813-0.1g |
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol |
1702604-61-2 | 0.1g |
$1244.0 | 2023-06-06 | ||
| Enamine | EN300-1293813-0.25g |
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol |
1702604-61-2 | 0.25g |
$1300.0 | 2023-06-06 | ||
| Enamine | EN300-1293813-0.5g |
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol |
1702604-61-2 | 0.5g |
$1357.0 | 2023-06-06 | ||
| Enamine | EN300-1293813-1.0g |
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol |
1702604-61-2 | 1g |
$1414.0 | 2023-06-06 | ||
| Enamine | EN300-1293813-2.5g |
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol |
1702604-61-2 | 2.5g |
$2771.0 | 2023-06-06 | ||
| Enamine | EN300-1293813-5.0g |
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol |
1702604-61-2 | 5g |
$4102.0 | 2023-06-06 | ||
| Enamine | EN300-1293813-10.0g |
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol |
1702604-61-2 | 10g |
$6082.0 | 2023-06-06 | ||
| Enamine | EN300-1293813-50mg |
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol |
1702604-61-2 | 50mg |
$768.0 | 2023-09-30 | ||
| Enamine | EN300-1293813-100mg |
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol |
1702604-61-2 | 100mg |
$804.0 | 2023-09-30 |
2-(2-amino-1-cyclobutylethoxy)ethan-1-ol Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-(2-amino-1-cyclobutylethoxy)ethan-1-ol
Introduction to 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol (CAS No. 1702604-61-2)
2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol (CAS No. 1702604-61-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer. This article provides a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol.
Chemical Structure and Properties
The molecular formula of 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol is C9H19NO3, with a molecular weight of approximately 185.25 g/mol. The compound features a cyclobutyl ring attached to an aminoethyl group, which is further linked to an ethanediol moiety. The presence of these functional groups imparts unique chemical and physical properties to the molecule. For instance, the hydroxyl group contributes to the compound's solubility in polar solvents, while the amino group provides opportunities for further chemical modifications and conjugations.
Synthesis Methods
The synthesis of 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol has been extensively studied, with several efficient routes reported in the literature. One common approach involves the reaction of 2-amino-1-cyclobutylethanol with epichlorohydrin, followed by a nucleophilic substitution reaction to introduce the hydroxyl group. Another method involves the use of organometallic reagents to construct the cyclobutyl ring and subsequent functionalization steps to introduce the amino and hydroxyl groups. These synthetic strategies have been optimized to achieve high yields and purity, making 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol readily available for further research and development.
Biological Activities
Recent studies have highlighted the diverse biological activities of 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol. One of its most notable applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Additionally, 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol has demonstrated anti-inflammatory properties, which may contribute to its therapeutic potential in inflammatory conditions.
In cancer research, 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol has shown promise as a potential anticancer agent. Preclinical studies have indicated that it can inhibit tumor growth by inducing apoptosis and suppressing angiogenesis. The compound's ability to target multiple signaling pathways involved in cancer progression makes it an attractive candidate for further investigation in this field.
Clinical Trials and Future Prospects
The promising preclinical results of 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol have led to its evaluation in early-phase clinical trials. These trials aim to assess the safety, tolerability, and efficacy of the compound in human subjects with various diseases. Preliminary data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses. However, more extensive clinical studies are needed to fully establish the therapeutic potential of 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol.
In addition to its direct therapeutic applications, 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol has also been explored as a lead compound for drug discovery efforts. Researchers are investigating structural modifications and derivatives of this compound to enhance its pharmacological properties and expand its therapeutic applications. These efforts are expected to yield new insights into the structure-function relationships of this class of compounds and pave the way for the development of more effective drugs.
Conclusion
In summary, 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol (CAS No. 1702604-61-2) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in various fields, including neurodegenerative diseases, cancer, and inflammatory conditions. As ongoing studies continue to uncover new aspects of its mechanisms of action and therapeutic potential, 2-(2-Amino-1-Cyclobutylethoxy)ethan-1-ol is poised to play a significant role in advancing medical treatments for these challenging diseases.
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